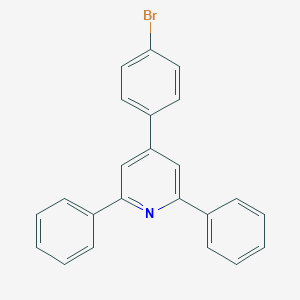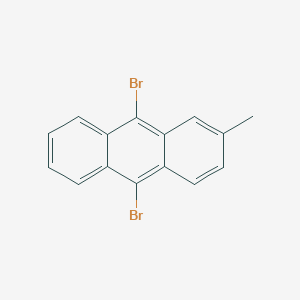![molecular formula C8H16N2O3 B172338 [2-(Piperazin-1-yl)ethoxy]acetic acid CAS No. 197969-01-0](/img/structure/B172338.png)
[2-(Piperazin-1-yl)ethoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Piperazin-1-yl)ethoxy]acetic acid, also known as PEAA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. PEAA is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and has been shown to have anxiolytic and anticonvulsant effects in animal models. In
Wirkmechanismus
[2-(Piperazin-1-yl)ethoxy]acetic acid is believed to exert its therapeutic effects through its interaction with the GABA system. GABA is the primary inhibitory neurotransmitter in the brain, and drugs that enhance GABAergic transmission have been shown to have anxiolytic and anticonvulsant effects. [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to enhance GABAergic transmission by increasing GABA release and decreasing GABA reuptake. Additionally, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to modulate the activity of GABA receptors, further enhancing its effects.
Biochemische Und Physiologische Effekte
[2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on the GABA system, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to modulate the activity of glutamate receptors, which are involved in excitatory neurotransmission. [2-(Piperazin-1-yl)ethoxy]acetic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(Piperazin-1-yl)ethoxy]acetic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and yield. Additionally, it has been shown to have consistent effects across different animal models and experimental conditions. However, there are also limitations to its use. [2-(Piperazin-1-yl)ethoxy]acetic acid has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. Additionally, the mechanisms underlying its therapeutic effects are not fully understood, which may limit its potential use in the clinic.
Zukünftige Richtungen
There are several future directions for research on [2-(Piperazin-1-yl)ethoxy]acetic acid. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. Additional studies are needed to determine its safety and efficacy in humans and to identify the optimal dosing regimen. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease. Further studies are needed to determine its neuroprotective properties and to identify the mechanisms underlying its effects. Additionally, studies are needed to explore the potential use of [2-(Piperazin-1-yl)ethoxy]acetic acid in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
[2-(Piperazin-1-yl)ethoxy]acetic acid can be synthesized through a multistep process starting with the reaction of ethylene oxide with piperazine to form 1-(2-hydroxyethoxy)piperazine. This intermediate is then reacted with chloroacetic acid to form [2-(Piperazin-1-yl)ethoxy]acetic acid. The synthesis of [2-(Piperazin-1-yl)ethoxy]acetic acid has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
[2-(Piperazin-1-yl)ethoxy]acetic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. Animal studies have shown that [2-(Piperazin-1-yl)ethoxy]acetic acid has anxiolytic and anticonvulsant effects, suggesting its potential use in the treatment of anxiety disorders and epilepsy. Additionally, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to have neuroprotective properties in animal models of Parkinson's disease and traumatic brain injury.
Eigenschaften
CAS-Nummer |
197969-01-0 |
|---|---|
Produktname |
[2-(Piperazin-1-yl)ethoxy]acetic acid |
Molekularformel |
C8H16N2O3 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2-(2-piperazin-1-ylethoxy)acetic acid |
InChI |
InChI=1S/C8H16N2O3/c11-8(12)7-13-6-5-10-3-1-9-2-4-10/h9H,1-7H2,(H,11,12) |
InChI-Schlüssel |
TWFOPCLHVOVQAV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)O |
Kanonische SMILES |
C1CN(CCN1)CCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



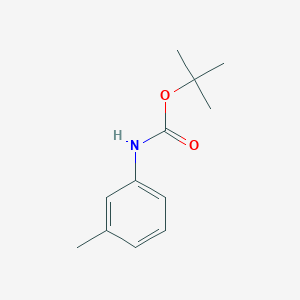

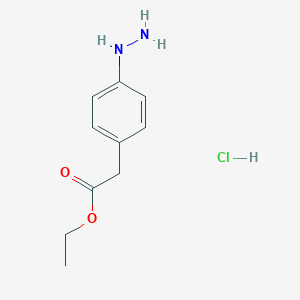


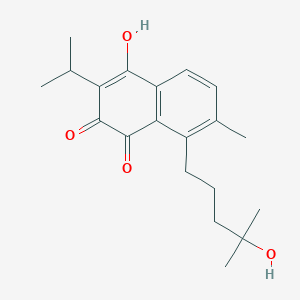


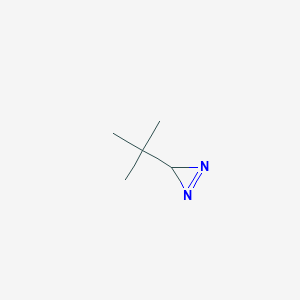
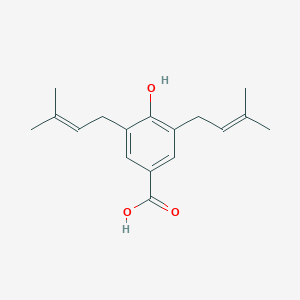
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
